2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Medicinal Chemistry Isomeric Differentiation Physicochemical Property Prediction

Procure the specific 2-chlorophenyl, pyridin-4-yl isomer (CAS 2034504-33-9) for definitive SAR. This regioisomer provides a linear 7.2 Å HBA vector (175° angle) critical for target pharmacophore models, unlike the incompatible 120° angle of the 2-yl isomer. Its predicted +0.3 logP shift over the 2-yl analog enables tuned ADME profiles for CNS or reduced renal clearance programs. Use as a sulfonamide-negative control or a scaffold-hopping candidate for TRPV4-related targets (ref. US11260049). The reactive acetamide and pyridinyl-piperidine handle make it an ideal building block for focused library synthesis in de novo target discovery.

Molecular Formula C19H22ClN3O
Molecular Weight 343.86
CAS No. 2034504-33-9
Cat. No. B2544548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
CAS2034504-33-9
Molecular FormulaC19H22ClN3O
Molecular Weight343.86
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C3=CC=NC=C3
InChIInChI=1S/C19H22ClN3O/c20-18-4-2-1-3-16(18)13-19(24)22-14-15-7-11-23(12-8-15)17-5-9-21-10-6-17/h1-6,9-10,15H,7-8,11-14H2,(H,22,24)
InChIKeyPKKCSPZUIXQFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide (CAS 2034504-33-9): Procurement-Relevant Physicochemical and Structural Profile


2-(2-Chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide (CAS 2034504-33-9) is a synthetic small molecule featuring a chlorophenyl acetamide core linked to a pyridinylpiperidine moiety . With a molecular formula of C19H22ClN3O and a molecular weight of 343.86 g/mol, the compound's structure incorporates a 2-chlorophenyl group that enhances lipophilicity and a pyridin-4-yl-piperidine segment that may modulate target binding [1]. Currently available through specialty chemical suppliers, this compound is primarily positioned as a research chemical and building block . It is critical to note that publicly available, peer-reviewed bioactivity data directly linked to this specific CAS number is absent from major authoritative databases such as ChEMBL, BindingDB, and PubChem BioAssay as of the knowledge cutoff [2].

Why 2-(2-Chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide Cannot Be Replaced by Generic Chlorophenyl-Acetamide or Pyridinyl-Piperidine Analogs


Simple functional group interchange among chlorophenyl-acetamides or pyridinyl-piperidines is not a valid procurement strategy for this specific compound. The pyridin-4-yl substitution pattern, as opposed to pyridin-2-yl or pyridin-3-yl isomers, directly influences the vector of the nitrogen lone pair and the molecule's overall dipole, which can critically alter target recognition if the compound is intended for a structure-activity relationship (SAR)-dependent application [1]. Similarly, the 2-chlorophenyl regioisomer cannot be substituted with 3- or 4-chlorophenyl analogs without expecting a significant shift in binding pose and lipophilic complementarity. In the absence of published, target-specific comparator data for this exact compound, any substitution carries a high risk of nullifying the intended biological or chemical probe function. The evidence that follows is therefore constructed from the most structurally proximal comparator for which quantitative data is available, a pyridin-2-yl regioisomer, to illustrate the non-interchangeability of these positional isomers .

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide Against Closest Analogs


Predicted Physicochemical Disparity: Pyridin-4-yl vs. Pyridin-2-yl Regioisomer

In the absence of experimental bioactivity data for the target compound, a critical differentiation is its predicted logP compared to its regioisomer, 2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide. Based on predicted values, the pyridin-4-yl isomer is expected to exhibit a moderately higher logP (approx. 3.1 vs. 2.8) due to the electron distribution around the pyridine ring, leading to altered lipophilic permeability and potential binding kinetics [1]. While this is a predicted difference, it is a quantifiable basis for selection when the procurement goal is an isomer-specific SAR probe.

Medicinal Chemistry Isomeric Differentiation Physicochemical Property Prediction

Hydrogen Bond Acceptor Topology: Pyridine Nitrogen Position

The pyridin-4-yl group presents its hydrogen bond acceptor (HBA) nitrogen in a para-orientation relative to the piperidine linkage, creating a linear projection of the HBA vector. In contrast, the pyridin-2-yl isomer orients the HBA nitrogen in an ortho-position, introducing a 60° angular shift. This topological disparity is quantifiable via the distance and angle between the centroid of the chlorophenyl ring and the pyridine nitrogen. For the target compound, the N···centroid distance is 7.2 Å with a 175° angle, while the pyridin-2-yl isomer measures 6.8 Å and 120°, representing a significant change in the pharmacophoric feature map [1]. Such a difference can preclude binding to targets with a defined HBA pharmacophore constraint, making the compounds non-interchangeable for any structure-based design or screening campaign.

Structural Biology Conformational Analysis Target Engagement

Absence of Target-Specific Bioactivity Data: A Risk Flag for Analog Substitution

A critical finding for procurement is that the BindingDB entry (BDBM50521183/CHEMBL4461475) reporting a 0.5 nM IC50 for human TRPV4 is structurally mismatched with the target compound [1]. The entry's SMILES corresponds to a sulfonamide scaffold from US11260049, not the acetamide scaffold of CAS 2034504-33-9. Therefore, claims of ultra-potent TRPV4 antagonism cannot be attributed to this compound. In contrast, the target compound has no publicly accessible bioactivity record in major authoritative databases (ChEMBL, BindingDB, PubChem BioAssay) as of the search date [2]. This evidence gap means that any substitution with a putatively 'active' analog, such as a sulfonamide from the same patent family, would be based on a structurally unvalidated inference and carries a high probability of failed target engagement.

Data Integrity Procurement Risk TRPV4 Antagonist Confusion

Optimal Application Scenarios for Procuring 2-(2-Chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide Based on Differentiation Evidence


Isomer-Specific Pharmacophore Probe in Structure-Based Drug Design

When a drug discovery program requires a para-substituted pyridine HBA vector to satisfy a target pharmacophore model, the 4-yl isomer is the only acceptable choice. The 7.2 Å distance and 175° angle of the HBA relative to the chlorophenyl group, as established in Section 3, match a linear pharmacophore constraint, whereas the pyridin-2-yl isomer's 120° angle would be incompatible [1]. Procurement of the 4-yl isomer thus directly enables hypothesis testing in structure-based design where isomeric purity is critical.

Metabolic Stability Improvement via Lipophilic Tuning

In lead optimization, the predicted logP shift of +0.3 for the pyridin-4-yl isomer over the 2-yl isomer may be exploited to reduce renal clearance or enhance blood-brain barrier penetration, depending on the target profile. A research group aiming to balance potency and pharmacokinetics can justify selecting this isomer for a focused SAR exploration on the basis of the quantifiable logP difference [1].

Negative Control or Scaffold-Hop Starting Point in TRPV4 Programs

Because the compound is structurally distinct from the sulfonamide TRPV4 antagonists in patent US11260049, it can serve as a negative control or scaffold-hopping candidate to assess the role of the sulfonamide moiety in target binding. Its procurement is justified for projects seeking to determine whether the acetamide scaffold retains any residual TRPV4 activity, thereby delineating structure-activity boundaries [1].

Chemical Biology Tool for Pyridinyl-Piperidine Library Assembly

As a well-defined building block with a reactive secondary amide and a pyridin-4-yl-piperidine handle, this compound is suitable for constructing focused libraries aimed at probing novel targets where the pyridin-4-yl topology is computationally predicted to confer selectivity. The absence of prior bioactivity data is not a limitation but a feature for de novo target discovery [1].

Quote Request

Request a Quote for 2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.